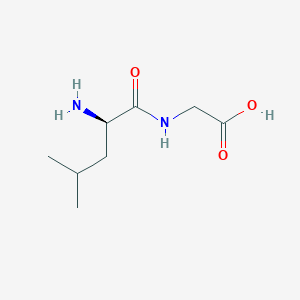

D-Leu-Gly

Description

Contextual Significance of D-Amino Acids and Dipeptides in Biological Systems

Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. While the vast majority of amino acids found in proteins are in the L-configuration, D-amino acids are also present in nature and have distinct biological functions thieme-connect.combiopharmaspec.com. Initially, D-amino acids were thought to be exclusively artificial products, but increasing evidence has shown their natural occurrence in various organisms, including humans, plants, and microorganisms thieme-connect.com. Their physiological functions differ remarkably from those of L-amino acids thieme-connect.com.

D-amino acids can exist in free form or as components of other substances, contributing to diverse roles in different biological systems thieme-connect.com. For instance, D-alanine and D-glutamate are vital components of the cell walls in Eubacteria, providing resistance to hydrolysis by peptidases tandfonline.com. D-amino acids are also found in yeast cells, contributing to the resistance of their spores to proteolytic enzymes tandfonline.com. Beyond structural roles, D-amino acids are present in naturally occurring peptides with various activities, including antibiotics, hepatotoxins, hormones, opioid peptides, and neuropeptides tandfonline.com. In higher eukaryotic organisms, D-amino acid-containing peptides can form through post-translational modification of L-amino acid precursors tandfonline.com.

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest form of peptides bachem.com. They are involved in significant biological processes such as protein synthesis, nutrient absorption, cellular signaling, and immune responses dergipark.org.tr. Dipeptides can act as neurotransmitters or neuromodulators and possess antioxidant properties numberanalytics.com. They also serve as the minimal structure required for receptor-specific recognition in living systems and for the organized assembly of biomaterials researchgate.net. Over 400 different dipeptides can be formed from the 20 proteinogenic amino acids, and many have been detected in nature bachem.com. Their diversity is further expanded by modifications and the incorporation of nonproteinogenic amino acids bachem.com.

Overview of D-Leucylglycine as a Research Target and its Relevance (e.g., D-Leu-Gly-OH, D-Leucylglycine)

D-Leucylglycine (this compound), also referred to as this compound-OH, is a dipeptide composed of D-leucine and glycine (B1666218) chemimpex.com. This compound has emerged as a research target due to the biological significance of both D-amino acids and dipeptides. Its unique structure allows it to participate in various biochemical applications chemimpex.com.

D-Leucylglycine is particularly valued in the fields of pharmaceuticals and biochemistry for its potential use as a building block in peptide synthesis chemimpex.com. It can serve as a substrate for enzyme reactions, making it a component in the development of peptide-based drugs and therapeutic agents chemimpex.com. Researchers utilize this compound-OH in studies related to protein synthesis and metabolic pathways, highlighting its importance in understanding biological processes chemimpex.com.

Research findings indicate the relevance of D-Leucylglycine in several areas:

Peptide Synthesis: this compound serves as a fundamental unit in the creation of larger peptide molecules, which are essential for drug development and therapeutic applications chemimpex.com.

Biochemical Research: It is employed in studies investigating protein interactions and enzyme activities, contributing to a deeper understanding of biological mechanisms chemimpex.com. D-Leucylglycine has been used to study the kinetics and speciation of copper(II)-catalyzed hydrolysis of dipeptides and the specificity of cleavage of leucine (B10760876) dipeptides by peptidases sigmaaldrich.com.

Potential Biological Activities: Studies on related dipeptides containing leucine and glycine (specifically the L-isomers, Leu-Gly and Gly-Leu) have shown potential in improving skin hydration and elasticity by inducing the expression of transglutaminase 1 and increasing hyaluronan synthesis in keratinocytes, as well as inhibiting elastase activity biomolther.orgnih.gov. While these studies focused on L-dipeptides, they highlight the biological relevance of the leucine-glycine sequence.

Impact of Chirality: The presence of D-leucine in this compound is significant. The chirality of amino acids plays a central role in biological systems scirp.org. Substituting an L-amino acid with its D-counterpart in peptides can lead to conformational changes and altered stability against enzyme degradation scirp.orgresearchgate.net. For example, replacing L-leucine with D-leucine in a collagen-like tetrapeptide resulted in enhanced thermal stability and inhibited collagenolytic activity scirp.org. This suggests that this compound may exhibit different properties and biological interactions compared to its L-isomer, L-Leucylglycine.

The study of D-Leucylglycine contributes to the broader understanding of the roles of non-canonical amino acids and short peptides in biological systems and their potential applications in advanced biochemical and biomedical research.

Data Table: Properties of D-Leucylglycine

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | chemimpex.comnih.govalfa-chemistry.com |

| Molecular Weight | 188.23 or 188.22 g/mol | chemimpex.comsigmaaldrich.comalfa-chemistry.com |

| CAS Number | 997-05-7 | chemimpex.comsigmaaldrich.comalfa-chemistry.com |

| PubChem CID | 79070 or 1551342 | chemimpex.comnih.govlabsolu.ca |

| Appearance | White powder | chemimpex.com |

| Solubility | Soluble in water and other polar solvents | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Biosynthesis Research of D Leucylglycine and D Leucine Containing Peptides

Advanced Chemical Synthesis Methodologies

Chemical synthesis provides a controlled environment for the precise assembly of peptides, including those incorporating D-amino acids.

Chemical Synthesis Approaches for D-Leucylglycine

The chemical synthesis of peptides, including dipeptides like D-Leucylglycine, typically involves the formation of amide bonds between amino acids. This process requires the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate bond formation wikipedia.orgmasterorganicchemistry.com.

A common strategy for peptide synthesis is solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield. wikipedia.orgmasterorganicchemistry.com. In SPPS, the C-terminus of the initial amino acid is attached to an insoluble resin wikipedia.orgmasterorganicchemistry.com. Subsequent amino acids, with their α-amino groups protected (e.g., by Fmoc or Boc groups), are added sequentially using coupling reagents wikipedia.orgmasterorganicchemistry.com. After each coupling step, the protecting group on the terminal amino acid is removed to allow for the addition of the next residue wikipedia.orgmasterorganicchemistry.com. This stepwise elongation process allows for the controlled synthesis of peptide chains thieme-connect.de.

For the synthesis of D-Leucylglycine specifically, D-leucine and glycine (B1666218) would be coupled. This could involve coupling protected D-leucine to immobilized glycine on a solid support, or coupling protected glycine to immobilized D-leucine, followed by cleavage from the resin and deprotection. Solution-phase synthesis, another chemical approach, is also used, particularly for large-scale production, although SPPS is more common in research settings wikipedia.org. Solution-phase methods also rely on protecting groups and coupling agents to achieve selective peptide bond formation wikipedia.org.

The synthesis of leucylglycine (including potentially the DL form) from leucine (B10760876) and glycine has been studied, with calculations of the standard heat of reaction for the synthesis of solid leucylglycine providing thermodynamic insights into the process brainly.com.

Strategies for Incorporating D-Leucine Residues into Complex Peptide Architectures

Incorporating D-leucine residues into longer or more complex peptide structures utilizes similar chemical synthesis principles but involves additional considerations for managing chirality and potential steric hindrance introduced by the D-amino acid. Solid-phase peptide synthesis is a key technology for this purpose, allowing for precise control over the sequence and the introduction of non-natural amino acids, including D-amino acids rsc.org.

Strategies employed include the direct coupling of D-leucine using standard peptide coupling reagents and protected amino acid derivatives masterorganicchemistry.comgoogle.com. The choice of protecting groups (e.g., Boc or Fmoc) and coupling reagents (e.g., DCC) is crucial for achieving high efficiency and purity masterorganicchemistry.comvaia.com.

The incorporation of D-amino acids can influence the conformational preferences of peptides, potentially leading to the formation of specific secondary structures like beta-turns or promoting beta-sheet formation lifetein.com. Studies have investigated the conformational effects of incorporating D-leucine into peptide segments, observing the formation of helical structures nih.gov.

Beyond linear peptides, chemical synthesis allows for the creation of modified peptides containing D-leucine, such as cyclic peptides or branched peptides, which can offer enhanced stability and altered biological properties rsc.org. Retro-inverso peptides, where the sequence is reversed and L-amino acids are replaced with D-amino acids, are a notable example synthesized chemically to retain biological activity while gaining proteolytic stability lifetein.com.

Enzymatic and Non-Ribosomal Biosynthesis Pathways

Nature employs distinct enzymatic machinery to produce peptides containing D-amino acids, separate from the ribosomal synthesis of proteins which exclusively uses L-amino acids letstalkacademy.comnih.gov.

Investigation of Enzymes Catalyzing D-Leucine Incorporation into Peptides

D-amino acids, including D-leucine, are incorporated into peptides in biological systems primarily through two mechanisms: ribosome-independent synthesis by non-ribosomal peptide synthetases (NRPSs) and post-translational modification of ribosomally synthesized peptides letstalkacademy.comtandfonline.com.

Non-ribosomal peptide synthetases are large multienzyme complexes that synthesize peptides without mRNA templates asm.orguzh.chwikipedia.org. NRPSs are modular, with each module typically responsible for incorporating one amino acid uzh.chwikipedia.org. These enzymes can directly activate and incorporate D-amino acids, which may be available as free D-amino acids or produced by racemases researchgate.net.

Within NRPS modules, specific domains are responsible for the incorporation or formation of D-amino acids. The adenylation (A) domain selects and activates the amino acid asm.orguzh.chnih.gov. Some A domains can directly activate D-amino acids asm.orgresearchgate.net. Alternatively, an epimerization (E) domain, often located within an NRPS module, can convert an L-amino acid residue, bound to a peptidyl carrier protein (PCP) domain, into its D-isomer before peptide bond formation asm.orgnih.govrsc.org. Dual condensation/epimerization (C/E) domains have also been identified that catalyze both peptide bond formation and epimerization researchgate.net.

Studies have investigated adenylation domains that activate D-amino acids, noting that information about these domains is less extensive compared to those activating L-amino acids asm.org. Research suggests that adenylation domains located upstream of epimerization domains might activate D-amino acids in addition to L-amino acids asm.org.

In some cases, the incorporation of D-leucine has been observed in naturally occurring peptides synthesized by NRPSs, such as arthrofactin, where a C/E domain is involved in generating the D-leucine residue researchgate.net. The biosynthesis of beta-hydroxy-D-leucine in skyllamycin involves an A domain that selects L-leucine, followed by hydroxylation and a conversion to the D-isomer, although the exact enzyme for the epimerization step in this case remains under investigation researchgate.net.

Mechanisms of D-Amino Acid Peptide Formation in Biological Systems

The mechanisms by which D-amino acids are incorporated into peptides in biological systems are distinct from ribosomal protein synthesis, which strictly utilizes L-amino acids letstalkacademy.comnih.gov.

One primary mechanism is the action of NRPSs, as discussed above. These enzyme complexes can directly incorporate D-amino acids or epimerize L-amino acids attached to the enzyme complex during the synthesis process letstalkacademy.comtandfonline.com. This ribosome-independent pathway is common in bacteria and fungi for producing diverse peptides, including antibiotics letstalkacademy.comtandfonline.comwikipedia.org.

The other significant mechanism is post-translational modification letstalkacademy.comtandfonline.com. In this pathway, a peptide is first synthesized by ribosomes using only L-amino acids letstalkacademy.com. Subsequently, specialized enzymes, such as racemases or isomerases, convert specific L-amino acid residues within the peptide chain to their D-isomers letstalkacademy.compnas.org. This mechanism is particularly relevant in higher organisms, where D-amino acid-containing peptides have been found in various tissues and secretions lifetein.comletstalkacademy.comtandfonline.com.

Enzymes catalyzing the isomerization of L-amino acids to D-amino acids within peptides have been isolated and studied. For example, an enzyme from frog skin secretions was found to catalyze the conversion of an L-isoleucine or L-leucine residue at a specific position within a peptide sequence to its D-isomer pnas.org. This isomerization likely proceeds via a deprotonation/protonation mechanism at the α-carbon pnas.org.

The presence of D-amino acids in naturally occurring peptides is thought to confer advantages such as increased resistance to proteolytic degradation, which is a significant challenge for L-amino acid peptides lifetein.comnih.govbohrium.comacs.orgnih.govnih.govscirp.org. This enhanced stability contributes to the biological activity and half-life of these peptides lifetein.comnih.gov.

The study of D-amino acid peptide formation in biological systems provides insights into the diverse enzymatic strategies employed by organisms and highlights the functional significance of D-amino acids in natural peptides.

Data Table: Examples of D-Amino Acid Incorporation Mechanisms

| Mechanism | Enzyme/System Involved | Examples of Peptides/Context | Organisms Primarily Involved |

| Non-Ribosomal Synthesis | Non-Ribosomal Peptide Synthetases (NRPSs) | Arthrofactin, Gramicidin S, Tyrocidine, Bacitracin, Polymyxin B | Bacteria, Fungi |

| Post-Translational Modification | Racemases, Isomerases | Dermorphins, Deltorphins, Bombinins, Conotoxins | Higher Eukaryotes (Frogs, Snails, Spiders), Bacteria |

Note: This table provides a general overview, and specific mechanisms and enzymes can vary depending on the peptide and organism.

Mechanistic Studies of D Leucylglycine S Biological Activities

Enzymatic and Proteolytic Interaction Mechanisms

The stereochemistry of amino acids within a peptide chain profoundly influences its susceptibility to enzymatic degradation and its capacity to modulate enzyme activity. The presence of a D-amino acid, such as D-leucine in D-Leucylglycine, introduces a structural variation that can alter recognition by the predominantly L-amino acid-specific enzymes found in biological systems.

Role of D-Leucylglycine and D-Leucine Chirality in Enzyme Substrate Recognition and Inhibition

The chirality of amino acids is a critical determinant in the highly specific interactions between enzymes and their substrates. Biological enzymes, particularly proteases responsible for peptide hydrolysis, typically exhibit high specificity for peptides composed of L-amino acids, reflecting the natural abundance of these enantiomers in proteins. The incorporation of a D-amino acid can render a peptide less recognizable or entirely resistant to such enzymes.

For D-Leucylglycine, the D-configuration of the leucine (B10760876) residue at the N-terminus presents a distinct stereochemical challenge to L-aminopeptidases, enzymes that cleave N-terminal amino acids from peptide chains tandfonline.com. Research on aminopeptidases from Bacillus subtilis demonstrated that while an L-aminopeptidase effectively hydrolyzes L-peptides, a D-aminopeptidase (APD) showed only slow hydrolysis of D-leucylglycine asm.org. This finding suggests that D-Leu-Gly is a poor substrate for this specific D-aminopeptidase, implying a general reduced susceptibility to enzymatic breakdown by peptidases evolved to process L-amino acid-containing substrates.

Beyond resistance to hydrolysis, D-amino acid-containing peptides can function as enzyme inhibitors. The inclusion of D-amino acids can diminish substrate recognition by proteolytic enzymes, thereby enhancing peptide stability biorxiv.org. A notable example is N-bromoacetyl-D-leucylglycine, a derivative of D-leucylglycine, which acts as an affinity label that inactivates neutral endopeptidase 24.11 by modifying a crucial histidine residue within its active site nih.gov. This highlights the capacity of D-leucine-containing compounds to engage in specific inhibitory interactions with enzymes, underscoring the functional significance of the D-configuration in these processes. The strategic incorporation of unnatural amino acids, including D-amino acids, can improve the binding affinity and inhibitory potential of peptides by optimizing their fit into hydrophobic binding pockets on enzyme surfaces elifesciences.org.

Impact of D-Leucine Substitution on Collagenolytic Activity

Collagenases are a class of enzymes vital for the breakdown of collagen. Studies investigating the effect of D-leucine substitution on collagenolytic activity, often utilizing collagen-like peptide models, indicate that altering the chirality of leucine can lead to the inhibition of these enzymes scirp.orgresearchgate.net.

Experiments with a collagen-like tetrapeptide, Furylacryloyl-Leu-Gly-Pro-Ala (FALGPA), have shown that replacing L-leucine with D-leucine results in the inhibition of collagenolysis plos.org. This inhibitory effect is attributed to the change in the stereochemistry of the leucine residue at the collagenase cleavage site, which prevents the enzyme from effectively degrading the peptide scirp.orgresearchgate.net. This suggests that this compound, or peptides incorporating D-leucine at positions targeted by collagenases, would exhibit resistance to degradation by these enzymes. The enhanced resistance of D-amino acid-substituted peptides to enzymatic breakdown contributes to their increased metabolic stability biorxiv.org.

Structural and Conformational Dynamics

The presence of a D-amino acid can influence the intricate three-dimensional structure and inherent stability of a peptide. These structural and conformational characteristics are fundamental to the peptide's biological function and its interactions with other biomolecules.

Thermodynamic Stability Analysis of D-Leucine-Containing Peptides

Thermodynamic stability quantifies the energy required to unfold or denature a peptide structure. Peptides containing D-leucine have exhibited enhanced thermal stability when compared to their L-amino acid counterparts. Techniques such as circular dichroism (CD) and differential scanning calorimetry (DSC) are employed to analyze the thermal transition and melting temperature (Tm) of peptides scirp.orgresearchgate.net. A higher Tm value is indicative of greater thermodynamic stability, signifying reduced susceptibility to unfolding at lower temperatures scirp.orgresearchgate.net.

Research has shown that the substitution of L-leucine with D-leucine in collagen-like peptides results in increased thermal stability scirp.orgresearchgate.net. For instance, one study reported a higher melting temperature for a peptide containing D-leucine (Tm = 29.99˚C) compared to its L-leucine equivalent (Tm = 24.73˚C) scirp.orgresearchgate.net. This enhanced stability is influenced by a combination of factors, including hydrophobic interactions, hydrogen bonding, and conformational entropy scirp.orgresearchgate.net. The subtle change in chirality from L- to D-leucine can lead to a significant increase in the stability of folded structures acs.org.

The following table presents representative thermal stability data illustrating the effect of D-leucine substitution:

| Peptide Construct | Leucine Chirality | Melting Temperature (Tm) | Reference |

| FA-(L-Leu)-Gly-Pro-Ala | L | 24.73˚C | scirp.orgresearchgate.net |

| FA-(D-Leu)-Gly-Pro-Ala | D | 29.99˚C | scirp.orgresearchgate.net |

This data underscores the contribution of D-leucine substitution to the thermodynamic stability of peptide conformations.

Cellular and Molecular Signaling

While comprehensive research specifically detailing the direct involvement of D-Leucylglycine in cellular and molecular signaling pathways is not extensively covered in the provided search results, the broader context of dipeptides and D-amino acids offers relevant perspectives.

Dipeptides, including leucylglycine (which can exist as L-Leu-Gly, this compound, or a mixture), are products of protein breakdown hmdb.ca. Some dipeptides are recognized to possess physiological or cell-signaling activities, although many serve as transient intermediates hmdb.ca.

D-amino acids themselves have been found to occur naturally in biological systems and can play roles as signaling molecules or modulators of signaling pathways plos.orgwikipedia.org. Their presence in peptides and proteins can alter the three-dimensional structure and influence bioactivity plos.org.

Although the specific cellular and molecular signaling mechanisms directly mediated by D-Leucylglycine warrant further dedicated investigation, it is plausible that this dipeptide could participate in or modulate such pathways. This could occur either through direct signaling interactions or by influencing the activity or stability of other molecules involved in signaling. The interaction of peptides with cell surface receptors, a fundamental aspect of signal transduction, is influenced by peptide structure and stability wikipedia.org. Given the observed effects of D-leucine substitution on peptide structure and stability, this compound could indirectly impact cellular signaling by altering the behavior of peptides or proteins involved in these processes.

Further research is necessary to fully elucidate any specific roles of D-Leucylglycine in cellular and molecular signaling.

D-Leucine's Modulation of Cellular Amino Acid Transport Systems

Cellular uptake and efflux of amino acids are mediated by various transport systems embedded in the cell membrane. Studies have indicated that D-amino acids, including D-leucine, can interact with these transporters. The human L-type amino acid transporter 1 (hLAT1), which typically mediates the transport of large neutral L-amino acids, has been shown to also transport D-amino acids such as D-leucine and D-phenylalanine when co-expressed with 4F2 heavy chain (h4F2hc) in Xenopus oocytes. researchgate.net LAT1 (SLC7A5), often associated with CD98 (SLC3A2), functions as a sodium-independent amino acid exchanger. physiology.orguniprot.org Research in certain cancer cell lines, such as U87-MG and A549, indicates that leucine transport is primarily facilitated by LAT1, which is sensitive to inhibition by compounds like JPH203. biorxiv.org These cells also exhibit sodium-dependent leucine uptake mediated by transporters including B0AT2 and y+LAT2. biorxiv.org The availability of L-leucine intracellularly, controlled in part by System L transporters like LAT1, is understood to influence cellular processes such as growth. le.ac.uk Furthermore, D-leucine has been observed to reduce the uptake of essential amino acids via the System L transporter in MCF-7 breast cancer cells. mdpi.com This suggests that D-leucine can modulate cellular amino acid homeostasis by interacting with these transport systems.

Investigating Signaling Pathways Affected by D-Leucine or D-Leucylglycine-Containing Peptides (e.g., in cancer cell proliferation)

D-amino acids and peptides incorporating them have been explored for their effects on cellular signaling pathways, particularly in the context of cancer. Altered levels of D-amino acids have been noted in specific cancer types, suggesting their potential involvement in tumor growth and progression. mdpi.comnih.govresearchgate.net While L-leucine is known to activate the mTOR signaling pathway, a key regulator of cell growth and proliferation often hyperactive in cancer, the effects of D-leucine and D-leucylglycine-containing peptides on this pathway are less extensively documented. physiology.orgmdpi.compreprints.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org Some studies suggest that D-leucine may exert anti-proliferative effects on certain cancer cells. For instance, D-leucine at high concentrations inhibited the proliferation of MCF-7 breast cancer cells. nih.gov D-amino acid-containing peptides have also demonstrated anticancer properties in various cancer cell lines. plos.orgmdpi.comnih.gov Research on a D-amino acid analogue peptide (D-CDT) in A549 human lung adenocarcinoma cells suggested a potential mechanism involving hyaluronan, rather than solely relying on apoptosis or the ERK1/2 pathway at tested concentrations. nih.gov The incorporation of D-amino acids into peptides has also been linked to the modulation of unregulated receptor tyrosine kinase signaling, which plays a role in cancer development. frontiersin.org

Modulation of Receptor Systems by D-Amino Acid Containing Peptides

D-amino acid-containing peptides have demonstrated the capacity to modulate various receptor systems. A notable area of research involves the interaction of peptides and peptidomimetics containing D-amino acids with dopamine (B1211576) receptors, particularly the D2 receptor. Analogues of the tripeptide L-prolyl-L-leucyl-glycinamide (PLG), some of which incorporate D-amino acids or have modified backbones mimicking specific conformations, have been shown to act as allosteric modulators of the D2 receptor. mcmaster.cascilit.comresearchgate.netnih.govresearchgate.net These modulators bind to a site on the receptor distinct from where the natural ligand binds, influencing the receptor's activity. researchgate.netresearchgate.net Specifically, they can enhance the binding of agonists to the D2 receptor and alter the balance between its high- and low-affinity states. mcmaster.caresearchgate.netnih.gov While these studies focus on PLG analogues rather than D-Leucylglycine directly, they establish the principle that peptides incorporating D-amino acids can effectively modulate G protein-coupled receptors like the dopamine D2 receptor. researchgate.netresearchgate.net Beyond dopamine receptors, D-amino acid-containing azapeptide ligands have also been reported to modulate unregulated receptor tyrosine kinase signaling, highlighting a broader potential for these peptides to interact with diverse receptor systems. frontiersin.org

Biological Roles and Investigational Therapeutic Potential of D Leucylglycine

D-Leucylglycine as a Fundamental Building Block in Peptide and Drug Discovery and Development

D-Leucylglycine serves as a versatile dipeptide utilized in peptide synthesis. chemimpex.com Peptide synthesis, a fundamental process in organic chemistry, involves the creation of peptides by chemically linking amino acids in a specific sequence. openaccessjournals.com This controlled synthesis allows researchers to design and create peptides with specific properties for broad applications in drug development, biotechnology, and biochemical research. openaccessjournals.com D-Leu-Gly-OH, a form of D-Leucylglycine, is particularly valued in pharmaceuticals and biochemistry for its potential use as a building block in the synthesis of peptide-based drugs and therapeutic agents. chemimpex.com Its structure allows it to serve as a substrate for enzyme reactions. chemimpex.com The incorporation of D-amino acids, such as D-leucine within D-Leucylglycine, into peptides can enhance their biostability by conferring resistance to degradation by most endogenous enzymes, which typically act on L-amino acids. nih.gov This resistance to proteolysis is a significant advantage in developing peptide therapeutics. nih.gov

Research into D-Leucylglycine in Metabolic and Cellular Processes

Research explores the roles of D-Leucylglycine in various cellular metabolic processes. ontosight.ai It is believed to play roles in cellular metabolism. ontosight.ai

Contributions to Protein Synthesis and Metabolic Pathways Research

D-Leucylglycine is utilized in research focused on biochemical processes, including studies investigating protein interactions and enzyme activities. chemimpex.com Researchers often utilize this compound-OH in studies related to protein synthesis and metabolic pathways, highlighting its importance in understanding biological processes. chemimpex.com Amino acid metabolism, including the degradation of branched-chain amino acids like leucine (B10760876), contributes to energy metabolism and mitochondrial biogenesis. frontiersin.org While research on D-Leucylglycine specifically in protein synthesis and metabolic pathways is ongoing, the constituent amino acid leucine is known to play a significant role in regulating animal growth and development, partly through stimulating protein synthesis by activating the mTORC1 signaling pathway. nih.govnih.gov Leucine is considered the most effective amino acid in stimulating protein synthesis and reducing proteolysis, potentially by favoring the activation of mTOR. scielo.br It also influences energy metabolism to provide energy for protein synthesis. nih.gov

Investigational Therapeutic Applications

Investigational research is exploring potential therapeutic applications of D-Leucylglycine, often considering the properties of its component D-leucine.

Anti-Cancer Research: D-Leucine and Tumor Cell Growth Inhibition

While direct research on D-Leucylglycine in anti-cancer applications is limited in the provided results, studies involving D-amino acids and metabolic pathways relevant to cancer provide context. Cancer cells often exhibit increased glycolysis, a metabolic pathway that is a target for anticancer drug development. dojindo.comnih.gov Research into inhibiting specific metabolic pathways to hinder tumor cell survival is an area of significant interest. mdpi.com D-amino acid oxidase (DAO), an enzyme that acts on D-amino acids, has been explored in gene therapy to induce oxidative stress and apoptosis in glioma cells, sensitizing them to anti-glycolytic effects. nih.gov This suggests a potential indirect link where the metabolism of D-amino acids could play a role in anti-cancer strategies. However, specific research detailing D-Leucylglycine's direct role in tumor cell growth inhibition was not prominently found in the provided context.

Neurobiological and Neurological Disease Research Involving D-Leucine

Research into the neurobiological roles of D-amino acids is an active area. While the provided information does not detail specific studies on D-Leucylglycine in neurobiological or neurological disease research, the broader context of neurobiology and neurological disorders involves understanding complex biological mechanisms at synaptic, cellular, molecular, genetic, and behavioral levels. mcknight.org Metabolic dysfunction in neurons can contribute to cognitive impairment and neurodegeneration. dojindo.com Research in neurobiology explores how the brain responds to stressors and investigates potential therapies for neurological and psychiatric disorders. mcknight.orgnih.gov The role of amino acid metabolism in mitochondrial homeostasis is also being investigated, with impaired amino acid metabolism associated with mitochondrial dysfunction in diseases like cancer. frontiersin.org While D-leucine is a component of D-Leucylglycine and D-amino acids are present in the brain, further specific research on D-Leucylglycine's direct involvement in neurobiological or neurological disease processes is needed.

Compound Information

| Compound Name | PubChem CID |

| D-Leucylglycine | 1551342 labsolu.ca, 79070 nih.gov |

| D-Leucine | 439524 fishersci.cafishersci.canih.gov |

| Glycine (B1666218) | 750 mpg.de |

Data Tables

Based on the provided search results, specific quantitative data suitable for detailed interactive data tables directly related to D-Leucylglycine's biological roles or therapeutic potential was not extensively available. The search results primarily provide qualitative descriptions of research areas and potential applications.

However, some physical and chemical properties of D-Leucylglycine were found and can be presented in a table:

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | ontosight.ainih.govuni.lu |

| Molecular Weight | 188.23 g/mol | ontosight.ai, 188.22 g/mol labsolu.ca, 188.11609238 Da nih.gov |

| Solubility | Soluble in water and other polar solvents | ontosight.ai |

| Stability | Generally stable under normal conditions, but sensitive to high temperatures and extreme pH values | ontosight.ai |

| XLogP (predicted) | -2.3 uni.lu, -2.69 (Extrapolated) nih.gov | nih.govuni.lu |

This table summarizes some basic characteristics of D-Leucylglycine based on the search results. More detailed research findings with quantitative data would be required to generate further interactive data tables on its biological effects or therapeutic outcomes.

Antimicrobial Efficacy of D-Leucine-Containing Peptides (e.g., Gramicidin A)

D-leucine is an integral component of certain peptides exhibiting antimicrobial properties. A notable example is Gramicidin A, a linear pentadecapeptide antibiotic produced by Bacillus brevis. wikipedia.orgwikipedia.orgresearchgate.net Gramicidin A's antimicrobial action is primarily directed against Gram-positive bacteria. wikipedia.org Its mechanism involves forming ion channels within the bacterial cell membrane. wikipedia.orgresearchgate.net These channels disrupt the essential ion gradients across the membrane, leading to cell death. wikipedia.orgresearchgate.net The structure of Gramicidin A includes alternating L- and D-amino acids, a characteristic feature among some antimicrobial peptides that contributes to their activity. researchgate.net

Research into modifying peptides with D-leucine has demonstrated the potential to enhance their antimicrobial efficacy. Studies have shown that peptides incorporating D-leucine can exhibit improved antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. nih.gov For instance, a modified peptide, B1OS-D-L, with a D-leucine residue added, showed markedly enhanced activity against S. aureus, MRSA, and E. faecalis compared to the parent peptide. The Minimum Inhibitory Concentrations (MICs) against these bacteria were significantly reduced after D-leucine modification. nih.gov

Another study involving a D-leucine modified CM11 peptide indicated good bactericidal properties against drug-resistant isolates of Brucella melitensis. researchgate.net The inclusion of D-leucine in peptide sequences can lead to comparable or even enhanced antimicrobial activity while potentially reducing cytotoxicity towards mammalian cells, suggesting a favorable therapeutic profile for further investigation. nih.gov

Biofilm Inhibition Strategies

Biofilms, structured communities of bacteria encased in a self-produced extracellular matrix, contribute significantly to persistent infections and reduced antibiotic susceptibility. D-amino acids, including D-leucine, have emerged as a strategy to inhibit and disrupt bacterial biofilms. plos.orgmdpi.comnih.gov Studies have shown that D-leucine can effectively disrupt pre-formed biofilms and inhibit biofilm formation in a variety of bacterial species, such as Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus mutans, and Enterococcus faecalis. plos.orgmdpi.comnih.gov Specifically, D-leucine has been demonstrated to disrupt E. faecalis biofilms. mdpi.com

The mechanism by which D-amino acids exert their antibiofilm effects is thought to involve interference with bacterial cell wall synthesis. They can be incorporated into the peptidoglycan, displacing D-alanine, which is hypothesized to trigger the release of amyloid fibers that are crucial for holding biofilm cells together. plos.orgmdpi.comnih.gov A mixture containing D-leucine along with other D-amino acids (D-methionine, D-tyrosine, and D-tryptophan) has been shown to act synergistically, preventing biofilm formation at concentrations significantly lower than those required for individual D-amino acids. nih.gov

Beyond individual D-amino acids, certain antimicrobial peptides containing D-amino acids, such as Gramicidin S (a cyclic peptide distinct from linear Gramicidin A), have also demonstrated potent antibiofilm activities against bacteria like staphylococci and enterococci. mdpi.comnih.govresearchgate.net

Potential in Ameliorating Organ Injury and Reproduction Function Research

Research has explored the potential roles of D-leucine in biological processes, including its impact on reproduction function and its relationship with organ health. Studies in mice have indicated that D-leucine may offer protection to oocytes against the detrimental effects of psychological stress. researchgate.netnih.govresearchgate.net In these studies, D-leucine administration was shown to reduce oocyte maturation failure induced by chronic psychological stress and increase the expression levels of anti-inflammatory and anti-oxidative factors, such as heme-oxygenase-1 (HO-1) and superoxide (B77818) dismutase 2 (SOD2), in the ovaries. researchgate.netnih.govresearchgate.net This suggests a potential role for D-leucine in mitigating oxidative stress-induced damage in ovarian tissue under stress conditions. nih.govresearchgate.net

D-leucine is naturally present in mammalian tissues and can also be obtained from dietary sources. researchgate.netnih.gov The metabolism of D-amino acids in mammals is primarily mediated by D-amino acid oxidase (DAO), an enzyme found in various organs, with the highest activity observed in the kidney. physiology.orgphysiology.orgacs.org Research on DAO suggests that kidney injury could impair the metabolism and elimination of D-amino acids, leading to their accumulation. physiology.orgphysiology.org While this highlights a link between D-amino acid metabolism and kidney health, it primarily discusses the consequence of organ injury on D-amino acid levels rather than the direct ameliorative effects of D-leucylglycine or D-leucine on organ injury itself. Further research is needed to fully elucidate any potential direct roles of D-leucylglycine or D-leucine in ameliorating various forms of organ injury.

Advanced Analytical Methodologies for D Leucylglycine and D Leucine

Enantioselective Separation and Detection Techniques

Enantioselective separation is a cornerstone of D-amino acid analysis, allowing for the discrimination and quantification of D and L isomers which often coexist in complex matrices. Chromatographic and electrophoretic techniques are widely employed for this purpose.

Chromatographic Methodologies for D,L-Configuration Analysis of Peptides

Chromatographic methods, notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are extensively used for the enantioseparation of amino acids and peptides. These techniques rely on differential interactions between the enantiomers and a chiral stationary phase or a chiral selector in the mobile phase. researchgate.netakjournals.com

Direct chromatographic methods utilize chiral stationary phases (CSPs) that can directly interact with the enantiomers, leading to their separation. researchgate.netakjournals.com Indirect methods involve the derivatization of the amino acids or peptides with a chiral reagent to form diastereomers, which can then be separated on conventional achiral stationary phases. akjournals.comresearchgate.net GC, for instance, often requires pre-column derivatization to convert non-volatile amino acids into volatile derivatives suitable for analysis on chiral stationary phases like Chirasil-Val. researchgate.net HPLC can employ both direct separation on CSPs or indirect separation of diastereomers formed by reaction with chiral derivatizing agents. akjournals.commdpi.com

Research highlights the application of HPLC for the enantioseparation of D- and L-leucine using chiral stationary phases and charged aerosol detection. researchgate.net The use of specific mobile phase compositions, including organic modifiers, is crucial for achieving optimal separation and reducing retention times for more hydrophobic amino acids like leucine (B10760876). scielo.brmdpi.com LC-Mass Spectrometry (LC-MS) is a powerful combination that allows for the separation and identification of D and L amino acids within peptides, aiding in peptide characterization and the detection of stereoisomeric impurities. biopharmaspec.combiopharmaspec.com

Studies have shown the detection of D-leucine in biological samples such as tissues and physiological fluids using chiral GC-MS. mdpi.com The development of improved procedures for the resolution of unprotected, underivatized α-amino acids by chiral ligand exchange chromatography (CLEC) has also been explored, highlighting the importance of the chiral selector structure. scielo.br

Capillary Electrophoresis for D-Amino Acid Profiling

Capillary Electrophoresis (CE) is another powerful technique for the enantioselective separation of D-amino acids, offering advantages such as high separation efficiency, short analysis times, and low sample consumption. chromatographyonline.comresearchgate.net CE methods for chiral separation often involve the addition of chiral selectors, such as cyclodextrins, to the background electrolyte. acs.orgresearchgate.net

Micellar electrokinetic capillary chromatography (MEKC) with cyclodextrin (B1172386) modifiers has been successfully applied to the enantiomeric separation of derivatized D,L-amino acids, including D-leucine. acs.orgresearchgate.net Parameters such as the type and concentration of chiral selector, capillary length, applied voltage, and the presence of organic modifiers significantly influence the separation efficiency and enantioselectivity. acs.org

CE methods have been developed for the chiral separation of branched-chain amino acids, including D-leucine, in complex matrices like sport nutrition supplements and human plasma. researchgate.netnih.gov These methods often involve derivatization of the amino acids to enhance detection sensitivity, such as with 9-fluorenylmethyl-chloroformate for UV detection or using contactless conductivity detection for underivatized amino acids. researchgate.netnih.gov Enantioselective CE methods coupled with laser-induced fluorescence (LIF) or mass spectrometry (MS) provide high sensitivity and specificity for D-amino acid analysis in biological samples. nih.govnih.gov Studies have demonstrated the ability of CE to resolve D-leucine and L-leucine, with reported enantioselectivity values under specific conditions. researchgate.netnih.gov Chemically modified capillaries can also be used in CE-ESI-MS for rapid analysis of peptides and amino acids, including those containing D-amino acids. nih.gov

Biosensor Development for D-Leucine and Related D-Amino Acids

Biosensors offer a promising approach for the rapid, sensitive, and specific detection of D-amino acids, including D-leucine, often enabling real-time analysis. Enzyme-based electrochemical biosensors and microfluidic platforms are key areas of development.

Enzyme-Based Electrochemical Biosensors for Specific D-Enantiomers

Enzyme-based electrochemical biosensors are particularly relevant for the detection of specific D-amino acid enantiomers due to their high selectivity, operational simplicity, and potential for low-cost analysis. nih.govjpionline.org These biosensors typically utilize enzymes that specifically act on D-amino acids, such as D-amino acid oxidase (DAAO). nih.govacs.org The enzymatic reaction produces a detectable signal, often hydrogen peroxide, which is then measured electrochemically. acs.orgacs.org

Research has focused on developing electrochemical biosensors for D-leucine, particularly in the context of its role as a potential biomarker. nih.govacs.orgacs.org These biosensors often involve the immobilization of DAAO on an electrode surface. jpionline.org Amperometric detection is commonly employed to measure the current generated by the oxidation of the enzymatic reaction product, which is proportional to the D-amino acid concentration. nih.govjpionline.org The increasing importance of amperometric enzyme-based biosensors for D-amino acids is highlighted by their sensitivity and speed. researchgate.net

Microfluidic Platforms for Integrated D-Leucine Detection

Microfluidic platforms integrate sample handling, reaction, and detection within a miniaturized chip format, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for point-of-care applications. nih.gov The combination of enzyme-based biosensing with microfluidics provides a powerful tool for D-amino acid analysis.

An electrochemical microfluidic chip has been developed for the separation and enantiomeric detection of D-methionine and D-leucine. nih.govacs.orgacs.org This platform utilizes DAAO within the microfluidic channels to facilitate both the separation and the specific enzymatic reaction with the D-amino acids. acs.orgacs.org Hybrid polymer/graphene-based electrodes are integrated into the microfluidic system for electrochemical detection of the reaction product, enabling the successful detection of D-leucine. acs.orgacs.org This integrated approach avoids the need for external enantioseparation additives or covalent enzyme immobilization on the electrodes. acs.orgacs.org Such microfluidic biosensing strategies represent a promising principle for the development of portable devices for applications like in situ screening. acs.orgacs.org

Spectroscopic and Functional Assays for D-Leucine Peptide Characterization

Beyond separation and detection, spectroscopic and functional assays are essential for the comprehensive characterization of peptides containing D-leucine, providing insights into their structure, conformation, and biological activities.

Spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for verifying the structure and sequence of peptides, including the confirmation of the presence and location of D-amino acids. biopharmaspec.comrsc.org MALDI-FTICR mass spectrometry and NMR spectroscopy have been used to characterize cyclic peptides containing D-leucine, confirming their cyclization and structure. rsc.org Mass spectrometry, particularly when coupled with LC, can detect impurities such as D- vs. L-amino acids within peptides and provide detailed sequence information. biopharmaspec.combiopharmaspec.com

Circular Dichroic (CD) spectroscopy is a powerful technique used to investigate the conformational properties of chiral molecules, including amino acids and peptides ramauniversity.ac.in. It measures the differential absorption of left and right circularly polarized light by a sample, providing insights into the secondary and tertiary structure of biomolecules ramauniversity.ac.inbbk.ac.ukunits.it. For peptides, the far-UV region (typically 190-250 nm) of the CD spectrum is particularly informative about the peptide backbone conformation, as the peptide bond itself is an optically active chromophore ramauniversity.ac.inunits.it.

Studies utilizing CD spectroscopy have explored the conformational behavior of D-amino acids and peptides containing them, often comparing them to their L-enantiomers or glycine-containing counterparts subr.edunih.govresearchgate.netmdpi.comjst.go.jpnih.govoup.comcdnsciencepub.combiointerface.org. While specific detailed research findings and data tables solely focused on D-Leucylglycine (D-Leu-Gly) and D-Leucine using CD for conformational studies are not extensively detailed in the search results, the general principles and applications of CD to such molecules are well-established.

Research on D-Leucine complexes with other molecules, such as chloranilic acid, has employed electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) to determine absolute configurations and study conformational aspects researchgate.net. In one study, ECD spectra of D-leucine-chloranilic acid complexes showed absorption bands at 212 nm in acetonitrile (B52724) and 202 nm in aqueous solution, with characteristic (−,+) Cotton patterns observed in both ECD and VCD spectra researchgate.net.

The conformational flexibility of a dipeptide like this compound in solution would result in an ensemble of structures. CD spectroscopy provides an averaged view of these conformations. Changes in solvent, temperature, or pH can influence the conformational distribution and thus alter the observed CD spectrum subr.edunih.govsrce.hr.

Illustrative Data Concepts (Based on general CD principles for chiral molecules and peptides):

While specific data for this compound is absent, a hypothetical representation of the kind of data that might be obtained from a CD study could involve:

Far-UV CD Spectrum: A plot of molar ellipticity (or differential absorbance) versus wavelength (190-250 nm). The shape and intensity of this spectrum would provide information about the backbone conformation. For a simple dipeptide in solution, this might show contributions from various conformers.

Solvent Effects: Comparing CD spectra of this compound in different solvents (e.g., water, ethanol, TFE) could reveal how the solvent environment influences its preferred conformations.

Temperature Effects: Monitoring the CD spectrum as a function of temperature could provide insights into the thermal stability of observed conformations.

Example of a potential data representation (Hypothetical):

| Wavelength (nm) | Molar Ellipticity ([θ]) in Water (deg cm²/dmol) | Molar Ellipticity ([θ]) in Ethanol (deg cm²/dmol) |

| 190 | +X | +Y |

| 200 | -A | -B |

| 210 | +C | +D |

| 220 | -E | -F |

CD spectroscopy, therefore, serves as a valuable tool for probing the conformational landscape of D-Leucine and D-Leucylglycine, providing experimental data that can complement computational studies and other spectroscopic techniques to build a comprehensive picture of their structures in various environments.

Future Directions and Emerging Research Frontiers for D Leucylglycine

Rational Design and Synthesis of Advanced D-Leucylglycine-Based Peptidomimetics

The direct application of simple peptides in therapeutics is often hampered by limitations such as poor metabolic stability and low bioavailability. nih.gov Rational design aims to overcome these challenges by creating peptidomimetics—molecules that mimic the structure and function of a natural peptide but possess enhanced drug-like properties. chemrxiv.org For D-Leucylglycine, this involves strategic chemical modifications to improve its pharmacokinetic and pharmacodynamic profile.

The core of this approach lies in structure-based drug design (SBDD), where computational tools and structural biology inform the synthesis of optimized molecules. nih.gov Key strategies for developing advanced peptidomimetics from a D-Leucylglycine scaffold include:

Global Constraints (Cyclization): Introducing cyclic structures can reduce the conformational flexibility of the peptide backbone. This pre-organization can lead to higher binding affinity and selectivity for its biological target. nih.gov

Local Modifications: This includes N-methylation (modifying the peptide bond) and the incorporation of non-natural amino acids. These changes can increase resistance to proteases and improve cell membrane permeability. nih.govmdpi.com

Computational Docking and Modeling: In silico methods are used to predict how D-Leucylglycine derivatives will interact with target proteins, such as enzymes or receptors. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy.

By employing these rational design principles, researchers can generate libraries of D-Leucylglycine-based peptidomimetics with superior stability, enhanced target affinity, and improved bioavailability compared to simple linear peptides. nih.gov

Table 1: Strategies in Rational Design of D-Leucylglycine Peptidomimetics

| Design Strategy | Description | Primary Goal | Reference |

|---|---|---|---|

| Cyclization | Introducing a covalent bond to form a ring structure within the peptide. | Increase receptor affinity and stability by reducing conformational freedom. | nih.gov |

| N-Methylation | Addition of a methyl group to the nitrogen atom of the peptide bond. | Enhance metabolic stability and improve cell permeability. | mdpi.com |

| Incorporation of D-Amino Acids | Utilizing D-isomers of amino acids, as in D-Leucylglycine itself. | Prevent rapid proteolytic degradation by enzymes that target L-isomers. | nih.gov |

| In Silico Molecular Docking | Computational simulation of the binding between a ligand and a target protein. | Predict binding modes and prioritize candidates for synthesis. | nih.govmdpi.com |

In Vivo Studies and Preclinical Development of D-Leucylglycine-Containing Therapies

The transition from a promising molecule in the lab to a potential therapeutic agent requires rigorous evaluation in living organisms. In vivo studies are essential for understanding how D-Leucylglycine-containing compounds behave within a complex biological system. These preclinical investigations assess the molecule's activity, distribution, and persistence, paving the way for potential clinical development.

While specific in vivo data for D-Leucylglycine is emerging, studies on its L-isomer, L-Leucylglycine, provide a valuable framework. For instance, research in rat models has demonstrated that L-Leucylglycine can inhibit the transport of other dipeptides in the intestine. moleculardepot.com This type of in vivo study is critical for understanding how D-Leucylglycine derivatives might be absorbed and how they could interact with nutrient transport systems.

The preclinical development path for D-Leucylglycine-based therapies would involve a series of in vivo models to:

Establish proof-of-concept for a specific therapeutic application.

Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Identify the biological pathways modulated by the compound in a whole-organism context.

Success in these preclinical stages is the gateway to demonstrating the potential utility of D-Leucylglycine-containing therapies in a clinical setting.

Integration of Multiomics Data for Comprehensive Understanding of D-Leucylglycine Biology

To fully comprehend the biological impact of D-Leucylglycine and its derivatives, researchers are turning to multi-omics data integration. nih.gov This approach combines data from different layers of biological information—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of cellular and organismal responses. nih.govlizard.bio Analyzing a single "omics" layer provides only a partial snapshot, but integrating them can reveal the complex interplay between genes, proteins, and metabolites. lizard.bio

The application of multi-omics to study D-Leucylglycine could provide profound insights by:

Identifying Mechanisms of Action: By observing how D-Leucylglycine affects gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can pinpoint the specific cellular pathways it modulates.

Discovering Biomarkers: Multi-omics analysis can help identify molecular signatures that indicate a biological response to a D-Leucylglycine-based compound. arxiv.org

Bridging Genotype to Phenotype: This integrated approach helps connect the genetic makeup of a cell or organism to the physical traits or responses observed after treatment, explaining the flow of information from the genetic level to functional outcomes. nih.gov

By leveraging powerful bioinformatics and computational tools, the integration of multi-omics data can accelerate the understanding of D-Leucylglycine's role in biology and guide the development of targeted therapies. frontiersin.org

Table 2: Application of Multi-omics for D-Leucylglycine Research

| Omics Layer | Biological Information | Potential Insights for D-Leucylglycine | Reference |

|---|---|---|---|

| Genomics | DNA sequence and structure. | Identify genetic factors that influence sensitivity or resistance to D-Leu-Gly derivatives. | nih.gov |

| Transcriptomics | Gene expression (RNA levels). | Determine which genes are turned on or off in response to this compound treatment. | mdpi.com |

| Proteomics | Protein abundance and modifications. | Reveal the direct protein targets of this compound and its downstream effects on protein networks. | nih.gov |

| Metabolomics | Metabolite profiles. | Understand how this compound alters cellular metabolism and biochemical pathways. | mdpi.com |

Exploration of D-Leucylglycine in Novel Biological Roles and Biotechnological Applications

Beyond direct therapeutic use, the unique properties of D-Leucylglycine make it a valuable component for novel biological and biotechnological applications. Its inherent stability and defined chemical structure position it as a versatile molecular tool and building block.

Emerging areas of exploration include:

Biochemical Research Tools: The L-isomer, L-Leucylglycine, is already utilized as a molecular tool in a variety of biochemical applications. moleculardepot.com Similarly, D-Leucylglycine can serve as a stable substrate or inhibitor in enzyme studies, helping to elucidate the function and specificity of peptidases and transport proteins.

Building Block for Synthetic Peptides: D-Leucylglycine can be incorporated into larger synthetic peptides to introduce specific structural features. Its presence can create kinks or turns in a peptide chain or act as a protease-resistant spacer, allowing for the design of peptides with novel functions and enhanced durability.

Ligand for Affinity Chromatography: Immobilized D-Leucylglycine can be used as a ligand in affinity chromatography columns to purify proteins, such as specific peptidases or peptide-binding proteins, from complex biological mixtures.

The continued exploration of D-Leucylglycine in these and other innovative applications will expand its utility beyond pharmacology and solidify its role as a valuable compound in biotechnology.

Q & A

Basic: What experimental protocols are recommended for synthesizing D-Leu-Gly with high enantiomeric purity?

Answer:

Synthesis of this compound requires careful control of stereochemistry to avoid racemization. A validated approach involves:

- Solid-phase peptide synthesis (SPPS) using Fmoc-protected D-leucine and glycine, with HBTU/HOBt as coupling agents .

- Monitoring reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity at each step .

- Chiral column analysis (e.g., Chirobiotic T) post-cleavage to confirm enantiomeric purity (>98%) .

Key Parameters Table:

Advanced: How can molecular dynamics (MD) simulations be optimized to study this compound’s conformational stability in aqueous environments?

Answer:

MD simulations require precise parameterization to model peptide-water interactions:

- Force field selection : Use AMBER ff19SB for peptides, combined with TIP3P water models for solvation .

- Thermostat coupling : Apply the Berendsen thermostat (τ = 0.1 ps) to maintain temperature at 300 K, ensuring minimal perturbation to conformational sampling .

- Trajectory analysis : Calculate root-mean-square deviation (RMSD) for backbone atoms and solvent-accessible surface area (SASA) to assess stability .

Simulation Parameters Table:

| Parameter | Value | Purpose |

|---|---|---|

| Time step | 2 fs | Balance accuracy/computational cost |

| Cutoff distance | 10 Å | Non-bonded interactions |

| Simulation time | 100 ns | Capture folding/unfolding dynamics |

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity post-synthesis?

Answer:

Post-synthesis validation involves:

- Nuclear Magnetic Resonance (NMR) : 2D H-C HSQC to confirm stereochemistry and absence of epimerization .

- Circular Dichroism (CD) : Far-UV spectra (190–250 nm) to detect secondary structure anomalies in solution .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±0.5 Da tolerance) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

Contradictory bioactivity data often stem from variability in experimental design. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to minimize genetic drift .

- Dose-response normalization : Express activity as % inhibition relative to positive/negative controls, adjusting for batch-to-batch peptide purity variations .

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, identifying outliers via Cook’s distance (threshold > 4/n) .

Advanced: What methodological considerations are essential for designing this compound functional studies in neuronal models?

Answer:

Functional assays require:

- Cell model specificity : Differentiate between primary neurons (e.g., rat cortical) and immortalized lines (e.g., SH-SY5Y) to account for receptor expression heterogeneity .

- Concentration gradients : Test 0.1–100 μM ranges to identify EC/IC values, accounting for peptide aggregation at high concentrations .

- Control experiments : Include scrambled-sequence peptides to isolate sequence-specific effects .

Basic: How can researchers ensure reproducibility in this compound’s chromatographic purification?

Answer:

Reproducibility hinges on:

- Column conditioning : Pre-equilibrate C18 columns with ≥10 column volumes of starting buffer .

- Gradient consistency : Use linear gradients (e.g., 5–35% acetonitrile over 30 min) and document retention time shifts (±0.5 min) .

- Batch documentation : Record pH, temperature, and buffer lot numbers to trace variability .

Advanced: What strategies address discrepancies in this compound’s solubility profiles across solvent systems?

Answer:

Solubility conflicts arise from solvent polarity and ionic strength differences. Resolve by:

- Co-solvent screening : Test DMSO, PBS, and HEPES buffers, quantifying solubility via nephelometry (threshold: >1 mg/mL) .

- Molecular dynamics : Simulate solvation free energy (ΔG) to predict solubility trends .

- Lyophilization optimization : Adjust cryoprotectant ratios (e.g., trehalose:peptide = 1:1 w/w) to enhance reconstitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.